molecular formula C14H12F2N2O3 B125265 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 167888-38-2

5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B125265
M. Wt: 294.25 g/mol
InChI Key: XSWMPEWAGPDFHT-UHFFFAOYSA-N
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Description

“5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H12F2N2O3 and a molecular weight of 294.25 g/mol. It is used in the field of organic synthesis and pharmaceutical chemistry .


Physical And Chemical Properties Analysis

This compound has a density of 1.581±0.06 g/cm3 (Predicted), a melting point of 192-194°C, and a boiling point of 474.4±45.0 °C (Predicted) . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • This compound has been involved in the synthesis of a range of quinolone antibacterial agents. For example, it was used in creating sparfloxacin, which demonstrated improved potency over ciprofloxacin in both in vitro and in vivo studies, showing promise as a therapeutic agent (Miyamoto et al., 1990).
  • Another research highlighted the synthesis of various 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives of the compound , which exhibited significant antibacterial activity (Nishimura et al., 1990).

Chemical Structure and Synthesis Studies

  • Research into the structural aspects of similar compounds has been conducted. For instance, a study focused on the N-substituted regioisomer of besifloxacin synthesized from a related compound (Xia et al., 2013).
  • In another study, the synthesis process of related quinolone carboxylic acids was explored, showing potential for varied chemical manipulations (Zhe, 2001).

Antimycobacterial Evaluation

  • Compounds including the core structure of the chemical have been synthesized and evaluated for their in vitro antimycobacterial activities. Certain derivatives showed promising activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Anticancer Activity Exploration

  • A study synthesized derivatives of similar compounds and tested their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity (Gaber et al., 2021).

Physicochemical Property Investigation

  • The physicochemical properties of a related compound, an impurity in ciprofloxacin manufacture, were investigated, which is significant for the improvement of drug purification processes (Qiuxiang, 2002).

properties

IUPAC Name

5-amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c1-5-9(15)10(16)11(17)8-12(5)18(6-2-3-6)4-7(13(8)19)14(20)21/h4,6H,2-3,17H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWMPEWAGPDFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1F)F)N)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445852
Record name 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

167888-38-2
Record name 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 14.8 g of ethyl 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylate, 150 ml of 90% acetic acid, and 37.2 ml of conc. hydrochloric acid was heated under reflux for 2 hours. The crystals precipitated were collected by filtration and washed with water to give 11.8 g of yellow crystals. The crystals were recrystallized from N,N-dimethylformamide to give yellow crystals, m.p. 290.5° C. (decomp.).
Name
ethyl 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylate
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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